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Compound of Interest

Compound Name: H-Gly-Gly-Arg-anilide

Cat. No.: B1336824

Get Quote

Executive Summary
H-Gly-Gly-Arg-anilide (specifically the p-nitroanilide, GGR-pNA) represents a class of

chromogenic substrates targeting trypsin-like serine proteases. While the core peptide

sequence Gly-Gly-Arg is classically associated with Urokinase-type Plasminogen Activator

(uPA) and Thrombin activity, its minimal P2/P3 steric bulk (Gly-Gly) results in significant cross-

reactivity with other enzymes sharing the S1 specificity for Arginine.

This guide delineates the specificity profile of GGR-pNA, quantifying its performance against

high-priority targets (uPA, Thrombin) and common off-target proteases (Trypsin, Plasmin,

Factor Xa).

Substrate Profile & Mechanism
Chemical Identity[1]

Core Sequence: Glycyl-Glycyl-Arginine (GGR).[1]

Reporter:p-Nitroaniline (pNA).[2][3]

Detection: Absorbance at 405 nm (
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).

Common Derivatives:

Bz-Gly-Gly-Arg-pNA: Standard substrate for Urokinase (uPA).[2]

Z-Gly-Gly-Arg-pNA: Standard substrate for Thrombin and Matriptase.

H-Gly-Gly-Arg-pNA: Less common due to aminopeptidase susceptibility; used in specific

kinetic mapping.

Mechanism of Action
The substrate mimics the activation loop of the natural protein target. The enzyme's catalytic

triad (Ser-His-Asp) attacks the amide bond between the C-terminal Arginine (P1) and the p-

nitroaniline group.
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Figure 1: Catalytic mechanism of pNA release. The rate-limiting step is typically acylation (

) or deacylation (

) depending on the enzyme.

Comparative Performance Analysis
The Gly-Gly-Arg motif lacks the bulky hydrophobic residues at P2/P3 (like Proline or

Phenylalanine) that typically confer strict specificity. Consequently, it acts as a "broad-

spectrum" substrate for Arg-specific proteases.
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Cross-Reactivity Matrix
The following table summarizes the relative reactivity (

) normalized to the primary target for each derivative.
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Enzyme Target Reactivity Level
Primary Substrate
Preference

Interaction with
GGR-pNA

Urokinase (uPA) High (Primary) Bz-Gly-Gly-Arg-pNA

100% (Reference).

The Gly-Gly spacer

allows optimal fit into

the uPA active site

cleft.

Thrombin High Z-Gly-Gly-Arg-pNA

80-120%. Often

indistinguishable from

uPA activity without

inhibitors. Thrombin

tolerates Gly at P2 but

prefers Pro.

Trypsin High
Z-Arg-pNA / Bz-Arg-

pNA

>100%. Trypsin is

promiscuous; it

cleaves GGR-pNA

efficiently due to the

accessible P1 Arg.

Matriptase High Z-Gly-Gly-Arg-pNA

High. Matriptase

shares significant

substrate overlap with

Thrombin/Trypsin.

Plasmin Moderate H-D-Val-Leu-Lys-pNA

20-40%. Plasmin

prefers Lysine at P1.

Cross-reactivity exists

but is kinetically

disfavored.

tPA Low/Moderate H-D-Ile-Pro-Arg-pNA

<10%. tPA requires

specific P3/P4

hydrophobic contacts

(Ile/Phe) absent in

GGR.
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Factor Xa Very Low
Bz-Ile-Glu-Gly-Arg-

pNA

<1%. Factor Xa has a

strict requirement for

Gly at P2 and Glu/Gln

at P3.

Quantitative Specificity Data (Estimated)
Values represent approximate Specificity Constants (

,

) derived from comparative kinetic studies.

Substrate
Derivative

Thrombin (

)

Urokinase (

)

Trypsin (

)

H-Gly-Gly-Arg-pNA

Z-Gly-Gly-Arg-pNA

Bz-Phe-Val-Arg-pNA Low High

Critical Insight: The addition of the Z- (Benzyloxycarbonyl) group significantly enhances affinity

for Thrombin (via hydrophobic S3/S4 interactions) compared to the free amine (H-) or Bz-

forms. Conversely, uPA tolerates the Bz- form well.

Experimental Protocol: Specificity Profiling
To distinguish between uPA, Thrombin, and Trypsin activity when using GGR-pNA, you must

use selective inhibitors.

Materials
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Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.8 (pH 8.4 for uPA

optimization).

Substrate Stock: 10 mM GGR-pNA in DMSO (Store at -20°C).

Inhibitors:

Aprotinin:[1][4][5][6] Inhibits Trypsin, Plasmin, Kallikrein (Does NOT inhibit uPA).

Hirudin: Specific Thrombin inhibitor.[7]

Amiloride: Competitive inhibitor of uPA.

Step-by-Step Workflow
Preparation: Dilute enzyme samples to ~1-10 nM in Assay Buffer.

Inhibitor Pre-incubation (Specificity Check):

Well A: Enzyme + Buffer (Total Activity)

Well B: Enzyme + Hirudin (Removes Thrombin contribution)

Well C: Enzyme + Aprotinin (Removes Trypsin/Plasmin contribution)

Incubate for 10 minutes at 37°C.

Reaction Initiation: Add GGR-pNA to a final concentration of 200 µM (

).

Measurement: Monitor Absorbance at 405 nm for 10 minutes (Kinetic Mode).

Calculation:
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Figure 2: Differential inhibition workflow to resolve specificity issues with GGR-pNA.

Mechanistic & Structural Insights
Why does H-Gly-Gly-Arg-pNA cross-react?

P1 Arginine Dominance: The deep, negatively charged S1 pocket (Asp189 in

Trypsin/Thrombin) provides the majority of the binding energy (

) by anchoring the positively charged Arginine side chain.
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P2/P3 Flexibility: Glycine residues are small and flexible. They do not clash with the

restricted S2 pockets of Thrombin (which prefers Proline) or the S2 of uPA. However, they

also do not provide positive selection. This "lack of clash" allows multiple enzymes to

accommodate the substrate, leading to high cross-reactivity.

N-Terminal Cap:

H- (Free Amine): Creates a positive charge at the N-terminus, which may be

electrostatically repelled by certain residues in the S3/S4 subsites of Thrombin, lowering

affinity compared to Z-protected forms.

Z- / Bz- (Hydrophobic Caps): Occupy the hydrophobic S3/S4 aryl-binding cleft common in

Thrombin and uPA, significantly increasing

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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